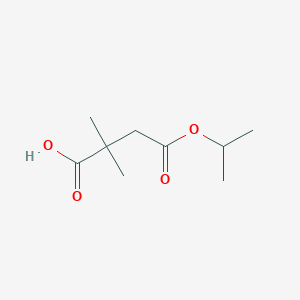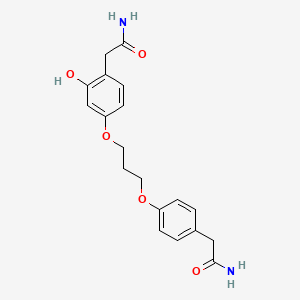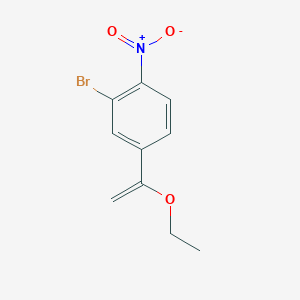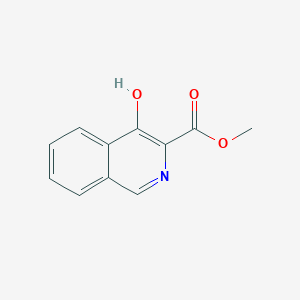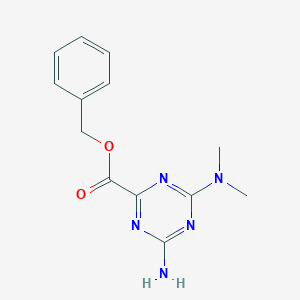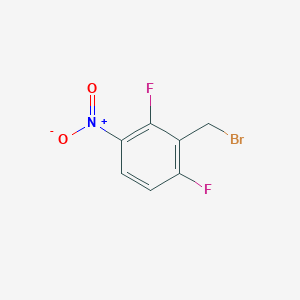![molecular formula C8H6BrFN2O B1381291 7-Bromo-5-fluoro-1-metil-1H-benzo[d]imidazol-2(3H)-ona CAS No. 1820665-78-8](/img/structure/B1381291.png)
7-Bromo-5-fluoro-1-metil-1H-benzo[d]imidazol-2(3H)-ona
Descripción general
Descripción
Synthesis Analysis
Imidazoles, which include “7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Funcionales
Los imidazoles sustituidos como 7-Bromo-5-fluoro-1-metil-1H-benzo[d]imidazol-2(3H)-ona son integrales en la síntesis de moléculas funcionales. Estas moléculas encuentran aplicaciones en productos cotidianos, productos farmacéuticos y ciencia de materiales . La capacidad de controlar la sustitución en el anillo imidazol permite la creación de moléculas con propiedades específicas adaptadas a su uso previsto.
Marcos Metal-Orgánicos (MOFs)
La versatilidad estructural y la porosidad controlada de los MOF los hacen adecuados para una gama de aplicaciones, incluido el almacenamiento y separación de gases. Los derivados de imidazol pueden actuar como enlaces orgánicos en los MOF, contribuyendo a su estabilidad y funcionalidad. Por ejemplo, los MOF sintetizados utilizando compuestos similares basados en imidazol han mostrado excelentes capacidades de adsorción de CO2, lo cual es crucial para la captura de CO2 y las aplicaciones ambientales .
Metodologías de Síntesis Orgánica
El compuesto se puede utilizar en el desarrollo de nuevas metodologías sintéticas. Su patrón de sustitución único puede facilitar la formación de enlaces C-N, que son fundamentales en la construcción de moléculas orgánicas complejas. Esto tiene implicaciones para la síntesis de productos farmacéuticos, agroquímicos y otros compuestos orgánicos .
Mecanismo De Acción
Target of Action
This compound belongs to the class of imidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cell membrane integrity .
Biochemical Pathways
Imidazoles can influence a wide range of biochemical pathways depending on their specific targets. They are involved in processes such as signal transduction, metabolic reactions, and cell cycle regulation .
Result of Action
Imidazoles are known to exert a variety of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.
Transport and Distribution
The transport and distribution of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, which can influence its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
4-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(9)2-4(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHUZCZSLHKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



